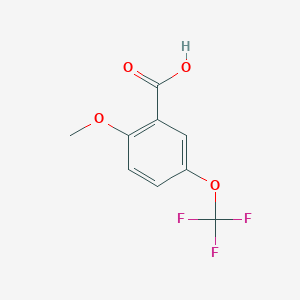

2-methoxy-5-(trifluoromethoxy)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4/c1-15-7-3-2-5(16-9(10,11)12)4-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURBWIHJHDFCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379498 | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191604-88-3 | |

| Record name | 2-Methoxy-5-(trifluoromethoxy)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191604883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-methoxy-5-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191604-88-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-(TRIFLUOROMETHOXY)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGQ30IF73B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible and robust synthetic pathway for 2-methoxy-5-(trifluoromethoxy)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the readily available 5-methoxysalicylic acid and proceeds through a three-step sequence involving esterification, trifluoromethoxylation, and hydrolysis. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a laboratory setting.

Synthetic Strategy

The overall synthetic route is depicted below. The carboxylic acid functionality of 5-methoxysalicylic acid is first protected as a methyl ester. The phenolic hydroxyl group is then converted to a trifluoromethoxy group, a key transformation. Finally, the methyl ester is hydrolyzed to yield the target compound, this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 2-hydroxy-5-methoxybenzoate (Esterification)

The carboxylic acid of 5-methoxysalicylic acid is protected as a methyl ester via Fischer esterification to prevent unwanted side reactions in the subsequent trifluoromethoxylation step.

Reaction Scheme:

Caption: Esterification of 5-methoxysalicylic acid.

Procedure:

-

To a solution of 5-methoxysalicylic acid (10.0 g, 59.5 mmol) in methanol (100 mL) in a round-bottom flask, add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 2-hydroxy-5-methoxybenzoate as a solid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 10.0 g |

| Typical Yield | 90-95% |

| Purity (by NMR) | >98% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (~65 °C) |

Step 2: Synthesis of Methyl 2-methoxy-5-(trifluoromethoxy)benzoate (Trifluoromethoxylation)

This crucial step involves the conversion of the phenolic hydroxyl group to the trifluoromethoxy ether. Several methods exist for this transformation; a plausible and effective method involves a two-step procedure via a xanthate intermediate.

Reaction Workflow:

Caption: Workflow for the trifluoromethoxylation step.

Procedure (Illustrative Example using a Xanthate-based method):

This is a representative protocol and may require optimization.

Part A: Xanthate Formation

-

To a stirred solution of methyl 2-hydroxy-5-methoxybenzoate (10.0 g, 54.9 mmol) in a suitable aprotic solvent (e.g., DMF or acetonitrile, 100 mL), add a base such as potassium carbonate (15.2 g, 110 mmol).

-

Cool the mixture to 0 °C and add carbon disulfide (4.0 mL, 65.9 mmol) dropwise.

-

After stirring for 30 minutes at 0 °C, add methyl iodide (4.1 mL, 65.9 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude xanthate intermediate, which can often be used in the next step without further purification.

Part B: Oxidative Desulfurative Fluorination

-

Dissolve the crude xanthate intermediate in a suitable solvent such as dichloromethane or acetonitrile.

-

Add a fluoride source (e.g., silver(I) fluoride, AgF) and an oxidant (e.g., iodine, I₂). Caution: Handle silver compounds and iodine with care in a well-ventilated fume hood.

-

Stir the reaction at room temperature or with gentle heating, monitoring the formation of the product by GC-MS or LC-MS.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 2-methoxy-5-(trifluoromethoxy)benzoate.

Quantitative Data (Estimated):

| Parameter | Value |

| Starting Material | 10.0 g |

| Typical Yield | 50-70% (over two steps) |

| Purity (by GC-MS) | >97% |

| Reaction Time | 4-8 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the methyl ester to the carboxylic acid via saponification.

Reaction Scheme:

Caption: Hydrolysis of the methyl ester.

Procedure:

-

Dissolve methyl 2-methoxy-5-(trifluoromethoxy)benzoate (5.0 g, 19.8 mmol) in a mixture of methanol (50 mL) and water (25 mL).

-

Add sodium hydroxide (1.6 g, 39.6 mmol) and heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water (50 mL) and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 1-2 with cold 2M hydrochloric acid.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 5.0 g |

| Typical Yield | 90-98% |

| Purity (by HPLC) | >98% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux |

Summary of Quantitative Data

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | 5-Methoxysalicylic Acid | Methyl 2-hydroxy-5-methoxybenzoate | 90-95 |

| 2 | Trifluoromethoxylation | Methyl 2-hydroxy-5-methoxybenzoate | Methyl 2-methoxy-5-(trifluoromethoxy)benzoate | 50-70 |

| 3 | Hydrolysis | Methyl 2-methoxy-5-(trifluoromethoxy)benzoate | This compound | 90-98 |

| Overall | 5-Methoxysalicylic Acid | This compound | 40-65 |

Safety Considerations

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated acids and bases are corrosive and should be handled with care.

-

Carbon disulfide and methyl iodide are toxic and volatile.

-

Trifluoromethoxylation reagents can be hazardous; consult the safety data sheet (SDS) for each reagent before use.

-

Reactions under pressure should be conducted behind a blast shield.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.

Technical Guide: Physicochemical Properties of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzoic acid is a fluorinated aromatic carboxylic acid. Its structural features, including a carboxylic acid group, a methoxy group, and a trifluoromethoxy group, confer specific physicochemical properties that are of interest in various chemical and pharmaceutical research areas. This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for their determination, and workflows relevant to its synthesis and evaluation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be due to different measurement conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₄ | [1][2] |

| Molecular Weight | 236.15 g/mol | [2][3] |

| CAS Number | 191604-88-3 | [2][3] |

| Appearance | Colorless solid | [1] |

| Melting Point | 63-65 °C or 118-120 °C | [1][2] |

| Boiling Point | approx. 284-286 °C at 760 mmHg | [1][2] |

| Density (calculated) | 1.4 ± 0.1 g/cm³ | [2] |

| pKa (predicted) | 3.71 ± 0.10 | |

| Solubility | Soluble in ethanol, methanol, and acetone. Insoluble in water. | [1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These are generalized protocols adapted from standard laboratory techniques for organic compounds.

Determination of Melting Point

This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube and a melting point apparatus.[4][5][6][7]

Apparatus and Materials:

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Mortar and pestle

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid down to the sealed end. The sample height should be approximately 2-3 mm.

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool and repeat the measurement with a fresh sample and capillary tube for accuracy.

Determination of Boiling Point

This protocol outlines the micro boiling point determination method, suitable for small quantities of liquid. Since the target compound is a solid at room temperature, it would first need to be melted.

Apparatus and Materials:

-

Thiele tube or small test tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small-diameter test tube (ignition tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

Add a small amount of this compound to the ignition tube and gently heat until it melts.

-

Place a capillary tube, with its sealed end up, into the ignition tube containing the molten sample.

-

Attach the ignition tube to a thermometer. Ensure the sample is level with the thermometer bulb.

-

Clamp the thermometer and attached tube in a Thiele tube filled with heating oil, ensuring the ignition tube is immersed.

-

Heat the Thiele tube gently and evenly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a weak organic acid by potentiometric titration.[9][10][11]

Apparatus and Materials:

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Sample of this compound

-

Suitable solvent in which the acid is soluble but does not interfere with the titration (e.g., a mixture of water and ethanol)

-

Deionized water

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not contact the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

Begin stirring the solution at a moderate, constant rate.

-

Add the NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

-

Continue adding titrant and recording data until the pH has risen significantly past the equivalence point (the point of steepest pH change).

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the acid.

Determination of Solubility

This protocol provides a qualitative method for determining the solubility of an organic compound in various solvents.[12][13][14][15]

Apparatus and Materials:

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

-

Solvents: Deionized water, 5% Sodium Hydroxide (NaOH) solution, 5% Sodium Bicarbonate (NaHCO₃) solution, 5% Hydrochloric Acid (HCl) solution, Ethanol, Methanol, Acetone.

Procedure:

-

Place approximately 20-30 mg of the solid compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Stir or vortex the mixture vigorously for 1-2 minutes.

-

Observe the mixture. If the solid completely disappears, the compound is classified as soluble .

-

If solid remains, the compound is classified as insoluble . If some solid dissolves but not all, it can be noted as partially soluble .

-

Repeat the procedure for each of the specified solvents in separate test tubes.

-

For tests with acidic (HCl) or basic (NaOH, NaHCO₃) solutions, observe for any reaction (e.g., effervescence with NaHCO₃) which indicates the presence of an acidic functional group.

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis and physicochemical characterization of a substituted benzoic acid like this compound.

Caption: Generalized workflow for the multi-step synthesis of a substituted benzoic acid.

Caption: Workflow for the experimental determination of key physicochemical properties.

Biological Activity Screening

While specific signaling pathways for this compound are not detailed in the literature, the following diagram illustrates a general workflow for screening a novel compound for biological activity, a crucial step in drug development. Derivatives of benzoic acid have shown potential as antimicrobial and anti-inflammatory agents.[16][17]

Caption: A generalized workflow for screening and characterizing the biological activity of a compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS # 191604-88-3, 2-Methoxy-5-(Trifluoromethoxy)-Benzoic Acid: more information. [ww.chemblink.com]

- 3. This compound - CAS:191604-88-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 5. athabascau.ca [athabascau.ca]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. bellevuecollege.edu [bellevuecollege.edu]

- 14. scribd.com [scribd.com]

- 15. chem.ws [chem.ws]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-methoxy-5-(trifluoromethoxy)benzoic acid (CAS: 191604-88-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available technical information for 2-methoxy-5-(trifluoromethoxy)benzoic acid. Extensive searches of scientific literature and patent databases did not yield specific experimental protocols, detailed biological activity, or established mechanisms of action for this particular compound. The information presented herein is based on data from chemical suppliers and general principles of medicinal and synthetic chemistry. The experimental protocols and workflows are hypothetical and for illustrative purposes only.

Introduction

This compound is a substituted aromatic carboxylic acid. The presence of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a desirable feature in drug design. This compound is primarily available as a research chemical, and its full biological profile remains to be elucidated.

Physicochemical Properties

Quantitative data for this compound is limited to basic physicochemical properties provided by chemical suppliers. A summary of this information is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 191604-88-3 | [1] |

| Molecular Formula | C9H7F3O4 | [2] |

| Molecular Weight | 236.14 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 63-68 °C | [1] |

| Boiling Point (Predicted) | ~286 °C | [3] |

| Density (Predicted) | ~1.4 g/cm³ | [1] |

| Purity | Typically ≥95% | [2] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Protocol

This protocol is a theoretical illustration and has not been experimentally validated.

Objective: To synthesize this compound from 4-hydroxy-3-methoxybenzoic acid.

Reaction Scheme:

Caption: Hypothetical synthesis of this compound.

Step 1: Esterification of 4-hydroxy-3-methoxybenzoic acid

-

To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxy-3-methoxybenzoate.

Step 2: Trifluoromethoxylation

-

In a reaction vessel, combine methyl 4-hydroxy-3-methoxybenzoate (1 equivalent), a suitable copper catalyst (e.g., CuI), and a trifluoromethylating agent in an appropriate solvent.

-

Heat the reaction mixture under an inert atmosphere and monitor for completion by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and filter through a pad of celite.

-

Extract the product with an organic solvent and purify by column chromatography to obtain methyl 2-methoxy-5-(trifluoromethoxy)benzoate.

Step 3: Hydrolysis

-

Dissolve the methyl 2-methoxy-5-(trifluoromethoxy)benzoate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with 1N HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by recrystallization to afford this compound.

Potential Applications in Drug Discovery

While no specific biological activities have been reported for this compound, its structure lends itself to exploration in drug discovery programs. The carboxylic acid moiety provides a handle for amide bond formation, a common linkage in many pharmaceuticals. The trifluoromethoxy group can enhance drug-like properties.

This compound could serve as a starting material in a typical drug discovery workflow.

Caption: A potential drug discovery workflow utilizing the target compound.

Signaling Pathways: A Note on Unexplored Territory

There is currently no published data linking this compound to the modulation of any specific signaling pathways. Research into the biological effects of this compound would be required to identify its molecular targets and the downstream pathways it may influence. Given the prevalence of substituted benzoic acids in pharmacology, potential areas of investigation could include pathways involved in inflammation, metabolic disorders, or oncology, but this remains purely speculative.

Conclusion

This compound (CAS: 191604-88-3) is a commercially available research chemical with potential for application in synthetic and medicinal chemistry. While its physicochemical properties are partially characterized, a significant gap exists in the scientific literature regarding its synthesis, biological activity, and mechanism of action. The information provided in this guide is intended to serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and structurally related molecules. Further experimental investigation is necessary to unlock the full scientific value of this compound.

References

The Ascendant Role of Trifluoromethoxy-Substituted Benzoic Acids in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethoxy (-OCF3) group, when appended to a benzoic acid scaffold, imparts a unique combination of physicochemical properties that enhance biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the diverse biological activities of trifluoromethoxy-substituted benzoic acids, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

Trifluoromethoxy-substituted benzoic acids are recognized as versatile building blocks in pharmaceutical development. The trifluoromethoxy group is strongly electron-withdrawing and highly lipophilic, characteristics that can significantly influence a molecule's interaction with biological targets. These properties often lead to improved cell membrane permeability and increased resistance to metabolic degradation, thereby enhancing the overall efficacy and duration of action of drug candidates. This guide will delve into the specific applications of these compounds in key therapeutic areas, supported by quantitative data, detailed experimental methodologies, and mechanistic visualizations.

Key Biological Activities and Quantitative Data

Trifluoromethoxy-substituted benzoic acid derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and enzyme inhibitory effects. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.

Table 1: Antibacterial Activity of Trifluoromethoxy-Substituted Benzoic Acid Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Bacillus subtilis ATCC 6623 | >128 | [1] |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Staphylococcus aureus ATCC 33591 | 64 | [1] |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Enterococcus faecalis ATCC 49452 | 128 | [1] |

| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative with trifluoromethoxy substituent | Enterococcus faecium ATCC 35667 | 64 | [1] |

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Thiazolo[4,5-d]pyrimidine Derivatives (as a proxy for trifluoromethoxy-substituted compounds)

| Compound | Cell Line | IC50 (µM) | Reference |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Human malignant melanoma) | 12.3 ± 0.8 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic melanoma) | 10.5 ± 0.5 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | DU145 (Human prostate cancer) | 8.9 ± 0.4 | [4] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | MCF-7/WT (Human breast adenocarcinoma) | 25.1 ± 1.5 | [4] |

Table 3: Enzyme Inhibition by Substituted Benzoic Acid Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| 3-(phenylamino)benzoic acids with trifluoromethyl substitution | AKR1C3 | 36 - 70 | [5] |

Detailed Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Test compounds (trifluoromethoxy-substituted benzoic acid derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted test compound.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., A375, C32, DU145, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

AKR1C3 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the aldo-keto reductase 1C3 (AKR1C3) enzyme.

Materials:

-

Recombinant human AKR1C3 enzyme

-

NADPH (cofactor)

-

Substrate (e.g., 9,10-phenanthrenequinone)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Test compounds

-

96-well plates

-

Plate reader capable of measuring NADPH fluorescence or absorbance

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the AKR1C3 enzyme in each well of a 96-well plate.

-

Add the test compound at various concentrations to the wells.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the decrease in NADPH concentration over time by measuring the change in fluorescence (excitation at 340 nm, emission at 460 nm) or absorbance at 340 nm.

-

Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mechanistic Insights: Signaling Pathways and Visualizations

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design. Several trifluoromethoxy-substituted benzoic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some benzoic acid derivatives have been shown to suppress the activation of NF-κB.[6][7] The canonical pathway is initiated by pro-inflammatory signals that lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of pro-inflammatory genes.

References

- 1. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-methoxy-5-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural features, combining a methoxy group and a trifluoromethoxy group on a benzoic acid scaffold, suggest its potential as a versatile building block for the synthesis of novel compounds with unique physicochemical and biological properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a valuable moiety in drug design.

This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and potential applications. Due to the limited specific research published directly on this compound, this review also contextualizes its properties and potential based on the broader understanding of related methoxy- and trifluoromethoxy-substituted aromatic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical supplier databases and publicly available resources.

| Property | Value | Source |

| CAS Number | 191604-88-3 | [1][2][3] |

| Molecular Formula | C₉H₇F₃O₄ | [1][2] |

| Molecular Weight | 236.14 g/mol | [2] |

| Appearance | White to off-white solid | [No specific citation available] |

| Melting Point | 63-65 °C | [No specific citation available] |

| Boiling Point | 283.7 ± 35.0 °C at 760 mmHg | [No specific citation available] |

| Density | 1.4 ± 0.1 g/cm³ | [No specific citation available] |

| Purity | Typically ≥96% | [No specific citation available] |

Synthesis of this compound

While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a general synthetic approach can be inferred from patents and supplier information. The most plausible synthetic route involves a multi-step process starting from a readily available precursor.

General Synthetic Pathway

A likely synthetic pathway for this compound is outlined below. This pathway is a logical construction based on known organic chemistry principles and general descriptions found for related compounds.

General Synthetic Workflow for this compound.

Experimental Protocol (Hypothetical)

Based on general procedures for similar transformations, a more detailed, albeit hypothetical, experimental protocol is provided below. Note: This is a theoretical protocol and would require optimization and validation in a laboratory setting.

Step 1: Esterification of 4-Hydroxybenzoic Acid

-

To a solution of 4-hydroxybenzoic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The product, methyl 4-hydroxybenzoate, is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Ortho-methoxylation

-

Methyl 4-hydroxybenzoate is subjected to an ortho-methoxylation reaction. This can be a complex transformation requiring specific directing groups and reaction conditions to achieve the desired regioselectivity.

Step 3: Trifluoromethoxylation

-

The resulting methyl 4-hydroxy-3-methoxybenzoate is then trifluoromethoxylated. This reaction typically involves a trifluoromethylating agent (e.g., a hypervalent iodine reagent) or a two-step process involving trifluoromethylthiolation followed by oxidative desulfurization-fluorination.

Step 4: Hydrolysis

-

The final step is the hydrolysis of the methyl ester to the carboxylic acid. Methyl 3-methoxy-4-(trifluoromethoxy)benzoate is treated with an aqueous base (e.g., sodium hydroxide) in a suitable solvent (e.g., methanol or THF).

-

The reaction mixture is heated to ensure complete hydrolysis.

-

After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

Biological Activities and Potential Applications

Given the structural motifs present in this compound, it can be hypothesized to be a precursor or a scaffold for compounds with potential activities in areas such as:

-

Anti-inflammatory agents: Benzoic acid derivatives are known to possess anti-inflammatory properties.

-

Anticancer agents: The trifluoromethoxy group is present in several approved anticancer drugs.

-

Agrochemicals: Fluorinated compounds are widely used as herbicides and pesticides.

The logical relationship for its potential application in drug discovery is depicted below.

Drug Discovery Workflow Utilizing the Target Compound.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. While detailed research on its synthesis and biological properties is currently limited in the public literature, its structural features suggest it could serve as a valuable building block for the development of novel compounds with desirable pharmaceutical or material properties. Further research is warranted to fully elucidate its synthetic pathways, characterize its biological activities, and explore its potential applications. This guide serves as a foundational resource for researchers interested in this and related fluorinated aromatic compounds.

References

The Fluorinated Benzoic Acid Vanguards: A Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into benzoic acid derivatives has been a transformative approach in medicinal chemistry, leading to the development of numerous therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide explores the seminal discoveries and historical evolution of fluorinated benzoic acid derivatives. It provides a comprehensive overview of key synthetic methodologies, complete with detailed experimental protocols for the preparation of significant analogues. Quantitative data, including physical properties, spectroscopic characteristics, and biological activities, are systematically tabulated for comparative analysis. Furthermore, this guide visualizes critical biological pathways and experimental workflows using Graphviz diagrams, offering a deeper understanding of the mechanism of action and the process of discovery for these vital compounds.

A Historical Perspective: The Dawn of Organofluorine Chemistry and the Rise of Fluorinated Benzoic Acids

The journey into the world of fluorinated organic molecules began in the 19th century, long before the full potential of fluorine in drug design was realized. One of the earliest milestones was the synthesis of benzoyl fluoride in 1862 by the Russian chemist and composer Alexander Borodin, who achieved this by treating benzoyl chloride with potassium bifluoride.[1] This marked a pivotal moment, demonstrating that the highly reactive element fluorine could be incorporated into organic structures. However, the true advent of aromatic fluorine chemistry was significantly propelled by the development of the Balz-Schiemann reaction in 1927.[2] This reaction provided a reliable method to introduce fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborates, opening the door for the synthesis of a wide array of fluoroaromatic compounds, including fluorobenzoic acids.

The initial interest in fluorinated benzoic acids was largely academic, focusing on understanding the impact of fluorine substitution on the physical and chemical properties of the benzoic acid scaffold. However, as the field of medicinal chemistry matured, researchers began to appreciate the unique advantages conferred by the fluorine atom. Its high electronegativity, small size, and the strength of the carbon-fluorine bond could profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[3] This realization sparked a surge in research, transforming fluorinated benzoic acids from chemical curiosities into privileged structures in the design of novel therapeutics.

Foundational Synthetic Methodologies

The preparation of fluorinated benzoic acid derivatives has been achieved through several key synthetic strategies. The following sections provide detailed experimental protocols for some of the most historically significant and widely utilized methods.

The Balz-Schiemann Reaction: A Classic Route to Fluoroaromatics

The Balz-Schiemann reaction remains a cornerstone for the synthesis of aryl fluorides from anilines. The following protocol is a classic example for the preparation of p-fluorobenzoic acid.

Experimental Protocol: Synthesis of p-Fluorobenzoic Acid via the Balz-Schiemann Reaction [4]

-

Materials:

-

Ethyl p-aminobenzoate (165 g, 1 mole)

-

Concentrated hydrochloric acid (204 cc, 2.5 moles)

-

Sodium nitrite (72.6 g, 1 mole)

-

Boric acid (68 g, 1.1 moles)

-

60% Hydrofluoric acid (133 g, 4 moles)

-

Potassium hydroxide (56 g, 1 mole)

-

95% Ethyl alcohol

-

Water

-

Ether

-

Methyl alcohol

-

-

Procedure:

-

Diazotization: In a 5-L round-bottomed flask, a mixture of ethyl p-aminobenzoate (1 mole), water (300 cc), and concentrated hydrochloric acid (2.5 moles) is warmed on a steam bath for one hour with occasional shaking. The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath. A solution of sodium nitrite (1 mole) in a minimum quantity of water is slowly added while maintaining the temperature below 7°C. The completion of diazotization is confirmed by a positive test with starch-iodide paper.

-

Formation of the Diazonium Fluoborate: In a separate paraffin-wax coated beaker, boric acid (1.1 moles) is dissolved in 60% hydrofluoric acid (4 moles), keeping the temperature below 25°C. The resulting ice-cold fluoboric acid solution is added rapidly to the diazonium solution, maintaining the temperature below 10°C. The precipitated p-carbethoxybenzenediazonium fluoborate is stirred for 20-30 minutes.

-

Isolation of the Fluoborate Salt: The solid is filtered on a Büchner funnel and washed successively with cold water (300 cc), commercial methyl alcohol (300 cc), and commercial ether (200 cc). The salt is then dried in a vacuum desiccator over concentrated sulfuric acid.

-

Thermal Decomposition: The dried fluoborate is placed in a distilling flask connected to a receiver. The flask is heated gently with a flame. Once the decomposition begins (indicated by the evolution of white fumes of boron trifluoride), the flame is removed, and the reaction is allowed to proceed spontaneously. Heat is reapplied as necessary to complete the decomposition.

-

Hydrolysis: The resulting ethyl p-fluorobenzoate is collected from the decomposition flask and receiver using ether. After distilling off the ether, the ester is refluxed for one hour with a solution of potassium hydroxide (1 mole) in 80 cc of 95% ethyl alcohol and 120 cc of water.

-

Isolation and Purification: The solution is filtered while hot, and p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid until the mixture is acidic to Congo red paper. The crude acid is collected by filtration after cooling and can be purified by recrystallization. The yield of the purified acid is 38–40 g (84–89% based on the fluoborate), with a melting point of 186°C.[4]

-

Oxidation of Fluorotoluenes

Another common and efficient method for preparing fluorobenzoic acids is the oxidation of the corresponding fluorotoluenes.

Experimental Protocol: Oxidation of p-Fluorotoluene to p-Fluorobenzoic Acid [1]

-

Materials:

-

p-Fluorotoluene (25 mL)

-

Mn(II)T(p-Cl)PP (manganese catalyst)

-

Oxygen

-

1 M Sodium hydroxide solution

-

1 M Hydrochloric acid solution

-

-

Procedure:

-

Reaction Setup: p-Fluorotoluene and a catalytic amount of Mn(II)T(p-Cl)PP are charged into a 100 mL autoclave reactor. The reactor is purged with nitrogen and then pressurized with nitrogen to 0.85 MPa.

-

Oxidation: The reaction mixture is heated to 180°C with magnetic stirring. The nitrogen is replaced with oxygen, and the reactor is pressurized to 0.85 MPa. The pressure is monitored, and oxygen is recharged as it is consumed.

-

Work-up: After the reaction is complete (indicated by a minimal drop in pressure), the mixture is cooled. The reaction mixture is neutralized with 1 M NaOH solution.

-

Isolation: The aqueous phase is separated and then acidified with 1 M HCl to precipitate the p-fluorobenzoic acid. The product is collected by filtration.

-

Quantitative Data of Representative Fluorinated Benzoic Acid Derivatives

The following tables summarize key physical, spectroscopic, and biological data for a selection of fluorinated benzoic acid derivatives, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm in DMSO-d6) | 13C NMR (δ, ppm in DMSO-d6) | 19F NMR (δ, ppm) | IR (cm-1) |

| 2-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 122-125 | 13.3 (s, 1H, COOH), 7.9-8.0 (m, 1H), 7.2-7.7 (m, 3H) | 165.9, 162.4 (d, J=252 Hz), 133.0, 131.2, 124.9, 117.1 (d, J=22 Hz), 115.9 | -113.8 | 2900-3100 (O-H), 1680 (C=O), 1230 (C-F) |

| 3-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 123-125 | 13.4 (s, 1H, COOH), 7.7-7.9 (m, 2H), 7.4-7.6 (m, 2H) | 166.5, 163.7 (d, J=243 Hz), 133.8, 131.1, 125.8, 120.3 (d, J=21 Hz), 115.8 (d, J=23 Hz) | -112.9 | 3000-3200 (O-H), 1690 (C=O), 1250 (C-F) |

| 4-Fluorobenzoic Acid | C₇H₅FO₂ | 140.11 | 182-185[5] | 13.1 (s, 1H, COOH), 8.05 (dd, J=8.8, 5.6 Hz, 2H), 7.34 (t, J=8.8 Hz, 2H)[6] | 166.8, 166.6, 164.1, 132.6, 132.5, 127.8, 116.2, 116.0[7] | -105.7 | 2950-3150 (O-H), 1685 (C=O), 1220 (C-F)[8] |

| 2,4-Difluorobenzoic Acid | C₇H₄F₂O₂ | 158.10 | 185-188 | 13.5 (s, 1H, COOH), 7.9-8.1 (m, 1H), 7.1-7.4 (m, 2H) | 164.8, 163.1 (dd, J=255, 12 Hz), 161.8 (dd, J=259, 12 Hz), 133.9, 112.9 (d, J=22 Hz), 105.5 (t, J=27 Hz) | -104.5, -109.8 | 2900-3100 (O-H), 1695 (C=O), 1240, 1210 (C-F) |

| 3,4,5-Trifluorobenzoic Acid | C₇H₃F₃O₂ | 176.09 | 145-148 | 13.9 (s, 1H, COOH), 7.7-7.8 (m, 2H) | 165.2, 151.2 (dt, J=251, 10 Hz), 141.1 (t, J=253 Hz), 128.1, 113.4 (d, J=18 Hz) | -133.2, -159.5 | 2950-3150 (O-H), 1700 (C=O), 1260, 1220, 1180 (C-F) |

| 2-Amino-3-fluorobenzoic acid | C₇H₆FNO₂ | 155.13 | 182-184 | 6.58 (ddd, 1H), 6.84 (bs, 1H), 7.19 (ddd, 1H), 7.67 (ddd, 1H)[3] | 165.3 (d, J=3.4 Hz), 147.6 (d, J=237.4 Hz), 136.4 (d, J=14.0 Hz), 123.0 (d, J=3.0 Hz), 114.5 (d, J=18.5 Hz), 110.3 (d, J=7.0 Hz), 108.7 (d, J=4.5 Hz)[3] | Not readily available | 3500-3391 (NH₂), 3085 (O-H), 1678 (C=O)[3] |

Table 2: Biological Activity Data

| Compound/Derivative Class | Target | Biological Activity Metric | Value | Reference |

| 4-Trifluoromethyl-salicylate derivatives (Triflusal, HTB) | Cyclooxygenase-2 (COX-2) | IC₅₀ | 0.16 mM (Triflusal), 0.39 mM (HTB) | [9] |

| 4-Fluorophenyl substituted pyrazoles | Gram-positive bacteria | MIC | As low as 0.5 µg/mL | [10] |

| 3,4-Dichloro derivative of a fluorinated benzoic acid | Staphylococci strains | MIC | As low as 0.5 µg/mL | [10] |

| 3,5-bis(trifluoromethyl) derivative of a fluorinated benzoic acid | Gram-positive bacteria | MIC | Potent activity | [10] |

| 5-Cyclopropyl-2-fluorobenzamide derivatives | Bruton's tyrosine kinase (Btk) | IC₅₀ | Varies with stereochemistry | [7] |

| Fluorinated benzenesulfonic ester derivatives | α-glucosidase | IC₅₀ | 3.1 - 9.8 µM | [11] |

Biological Significance and Mechanisms of Action

The introduction of fluorine into the benzoic acid scaffold has led to the development of potent and selective inhibitors of various enzymes, playing a crucial role in modern drug discovery.

Inhibition of the Cyclooxygenase (COX) Pathway

A significant number of fluorinated benzoic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[13] Many fluorinated NSAIDs, such as celecoxib (which contains a trifluoromethyl group), exhibit selectivity for COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

The mechanism of inhibition often involves the carboxylate group of the benzoic acid forming a salt bridge with a key arginine residue (Arg120) at the entrance of the COX active site.[14] This interaction helps to orient the fluorinated aromatic ring within the hydrophobic channel of the enzyme, leading to the blockage of substrate access to the catalytic tyrosine residue (Tyr385).[14]

A Generalized Experimental Workflow

The discovery and development of novel fluorinated benzoic acid derivatives as therapeutic agents typically follow a structured experimental workflow, from initial synthesis to biological evaluation.

Conclusion

The journey of fluorinated benzoic acid derivatives from their initial synthesis in the 19th century to their current status as indispensable tools in drug discovery is a testament to the power of strategic molecular design. The unique properties imparted by the fluorine atom have enabled the development of safer and more effective drugs. The foundational synthetic methods, such as the Balz-Schiemann reaction and the oxidation of fluorotoluenes, continue to be relevant, while modern advancements are constantly expanding the chemical space of accessible derivatives. The systematic collection and analysis of quantitative data are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents. As our understanding of biological pathways deepens, the targeted design of fluorinated benzoic acid derivatives is poised to address a wide range of unmet medical needs, continuing the legacy of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. 4-Fluorobenzoic acid(456-22-4) 13C NMR spectrum [chemicalbook.com]

- 8. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 9. 4-Fluorobenzoic acid(456-22-4) IR Spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Avenues for 2-Methoxy-5-(trifluoromethoxy)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzoic acid is a unique chemical entity poised for exploration in medicinal chemistry and drug discovery. Its structure, featuring both a methoxy and a trifluoromethoxy group on a benzoic acid scaffold, presents a compelling starting point for the design of novel therapeutic agents. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest in modern drug design due to its ability to enhance crucial pharmacokinetic properties such as metabolic stability and lipophilicity. This technical guide outlines potential research areas for this compound, providing a framework for its investigation as a privileged scaffold in the development of new pharmaceuticals.

Physicochemical and Pharmacokinetic Profile

The strategic incorporation of a trifluoromethoxy group can significantly modulate the drug-like properties of a molecule.[1] It is more lipophilic and metabolically stable than a simple methoxy group.[2] Understanding the precise physicochemical and pharmacokinetic characteristics of this compound and its derivatives is a critical first step in evaluating their therapeutic potential.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 236.15 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| LogP | ~3.5 | Indicates good lipophilicity, potentially enhancing membrane permeability. |

| pKa | ~3.8 | Influences solubility and absorption at different physiological pH values. |

| Hydrogen Bond Donors | 1 | Contributes to binding interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Contributes to binding interactions with biological targets. |

Note: These values are estimations and require experimental validation.

Experimental Protocols:

Protocol 1: Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

Prepare a standard solution of this compound in a suitable solvent (e.g., DMSO).

-

Add a known volume of the standard solution to a mixture of n-octanol and water (pre-saturated with each other).

-

Shake the mixture vigorously for a set period (e.g., 24 hours) to allow for partitioning.

-

Centrifuge the mixture to separate the octanol and water phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Therapeutic Areas and Molecular Targets

Based on the known biological activities of structurally related substituted benzoic acids, several promising research avenues can be pursued.

Anticancer Applications

Substituted benzoic acid derivatives have demonstrated potential as anticancer agents. For instance, 2,5-substituted benzoic acid scaffolds have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in various cancers.[3]

Signaling Pathway: Inhibition of Anti-apoptotic Bcl-2 Family Proteins

Caption: Proposed inhibition of Mcl-1 and Bfl-1 by a derivative.

Sirtuin Modulation

Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic diseases and cancer.[4] The electronic properties of the methoxy and trifluoromethoxy groups could influence interactions with the SIRT5 active site.

Experimental Workflow: Screening for SIRT5 Inhibition

Caption: Workflow for SIRT5 inhibitor discovery.

Anti-inflammatory and Antimicrobial Properties

Anisic acid (methoxybenzoic acid) and its derivatives are known to possess antiseptic and anti-inflammatory properties.[5][6] The trifluoromethoxy group could enhance these activities.

Protocol 2: Synthesis of Amide Derivatives

A library of amide derivatives can be synthesized to explore structure-activity relationships.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent, such as HATU (1.1 equivalents), and a base, such as DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

In Silico and Computational Approaches

Computational methods can accelerate the discovery process by predicting the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of novel compounds.[7]

Logical Relationship: In Silico Drug Discovery Cascade

Caption: A computational workflow for lead identification.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of the trifluoromethoxy group suggests the potential for favorable pharmacokinetic properties. By leveraging the known biological activities of related substituted benzoic acids, researchers can strategically design and synthesize derivative libraries for screening against a range of therapeutic targets, including those involved in cancer, metabolic disorders, and inflammatory conditions. A systematic approach, combining chemical synthesis, in vitro screening, and in silico modeling, will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. foreverest.net [foreverest.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid

Disclaimer: This document provides a summary of safety and handling information for 2-methoxy-5-(trifluoromethoxy)benzoic acid based on available Safety Data Sheet (SDS) information. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] This guide is intended for use by qualified researchers, scientists, and drug development professionals. Always consult the original SDS and institutional safety guidelines before handling this chemical.

Chemical Identification and Properties

This section summarizes the basic chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 191604-88-3 | [1] |

| Molecular Formula | C₉H₇F₃O₄ | [1] |

| Molecular Weight | 236.14 g/mol | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1][2] |

Hazard Identification and Classification

The compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Users should be fully aware of these hazards before handling.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |

GHS Pictogram:

Signal Word: Warning [1]

The following diagram illustrates the logical flow of hazard identification based on the GHS classification.

Experimental Protocols: Safety, Handling, and First Aid

While specific experimental protocols for the use of this compound in research are not available, this section details the mandatory safety and handling procedures derived from the Safety Data Sheet.

Proper PPE and engineering controls are critical to minimize exposure.

| Control Type | Specification |

| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed.[1] Ensure eyewash stations and safety showers are close to the workstation. |

| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU) (e.g., safety glasses, face shield).[1] |

| Skin Protection | Handle with gloves. Wear appropriate protective clothing to prevent skin exposure. |

| Respiratory Protection | If dust is formed, use a NIOSH-approved respirator. Avoid breathing dust, vapours, mist, or gas.[1] |

Adherence to these guidelines is necessary for safe storage and use.

| Procedure | Description |

| Handling | Avoid contact with skin and eyes.[1] Avoid formation of dust and aerosols.[1] Wash hands before breaks and at the end of the workday.[1] Handle in accordance with good industrial hygiene and safety practice.[1] |

| Storage | Store locked up.[1] Keep in suitable, closed containers for disposal.[1] Store in a dry, cool, and well-ventilated place. Keep container tightly closed.[3] |

| Incompatibilities | Strong oxidizing agents. |

| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Wear a self-contained breathing apparatus for firefighting if necessary.[1] |

This diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Immediate and appropriate first aid is crucial in the event of exposure. Always consult a physician and show them the Safety Data Sheet.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | If breathed in, move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1] |

| Skin Contact | Wash off with soap and plenty of water.[1] Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] Consult a physician.[1] |

| Ingestion | Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Consult a physician.[1] |

The following diagram provides a decision-making workflow for first responders in case of an exposure incident.

Toxicological and Ecological Information

| Aspect | Summary |

| Toxicological Data | No quantitative data (e.g., LD50, LC50) is available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH, IARC, NTP, or OSHA.[1] |

| Ecological Data | No data available. Do not let the product enter drains.[1] |

| Disposal | Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1] Follow all local, state, and federal regulations. |

References

A Comprehensive Technical Guide on the Solubility and Stability of 2-methoxy-5-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-methoxy-5-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized experimental protocols and predictive approaches. It also presents a general framework for the initial biological evaluation of this novel chemical entity.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from chemical suppliers, other values may be derived from in silico prediction tools.

| Property | Value/Information | Source |

| Chemical Formula | C9H7F3O4 | ChemBK[1] |

| Molecular Weight | 236.14 g/mol | ChemBK[1] |

| Appearance | Colorless solid | ChemBK[1] |

| Melting Point | Approximately 118-120 °C | ChemBK[1] |

| Boiling Point | Approximately 286 °C | ChemBK[1] |

| Qualitative Solubility | Soluble in some organic solvents such as ethanol, methanol, and acetone. | ChemBK[1] |

| Predicted pKa | Not available in searched literature. Can be predicted using software. | ACD/Labs PhysChem Suite, CD ComputaBio[2][3] |

| Predicted LogP | Not available in searched literature. Can be predicted using software. | ACD/Labs PhysChem Suite, CD ComputaBio[2][3] |

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following section details the experimental protocols for determining both the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound in solution at a specific time point after being introduced from a concentrated stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery.

Experimental Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is a more accurate representation of a compound's true solubility.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, methanol, acetone).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the undissolved solid to settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Data Presentation: Solubility

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Experimental Value | Experimental Value | Thermodynamic |

| PBS (pH 5.0) | 25 | Experimental Value | Experimental Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Ethanol | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Methanol | 25 | Experimental Value | Experimental Value | Thermodynamic |

| Acetone | 25 | Experimental Value | Experimental Value | Thermodynamic |

| PBS (pH 7.4) | 25 | Experimental Value | Experimental Value | Kinetic |

Stability Profile

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to accelerate the degradation process.

Forced Degradation Studies

Experimental Protocol: General Procedure

For each condition, a stock solution of this compound is prepared in a suitable solvent. A portion of this solution is subjected to the stress condition, while another portion is kept as a control. Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Acidic Hydrolysis: Incubate the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Data Presentation: Forced Degradation

| Stress Condition | Time (hours) | Initial Concentration (%) | Final Concentration (%) | Number of Degradants |

| 0.1 N HCl, 60°C | 0, 2, 4, 8, 24 | 100 | Experimental Value | Experimental Value |

| 0.1 N NaOH, 25°C | 0, 2, 4, 8, 24 | 100 | Experimental Value | Experimental Value |